6,7-dibromo-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline have been explored for their anticancer, antibacterial, and anti-inflammatory properties. The compound contains two bromine substituents at positions 6 and 7, which can influence its reactivity and biological interactions.
Source and Classification
6,7-dibromo-1H-quinazoline-2,4-dione is classified as a halogenated quinazoline derivative. Quinazolines are recognized for their diverse biological activities and are considered valuable scaffolds in drug design. The presence of bromine atoms can enhance the lipophilicity and biological activity of the compound.
Methods and Technical Details
The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione can be achieved through various methods. One notable approach involves the use of 2-aminobenzamide as a starting material, which is reacted with brominating agents such as N-bromo succinimide under appropriate conditions to introduce bromine at the desired positions.
A common synthetic route includes:
The use of metal-free catalytic systems has been reported to facilitate these reactions effectively while maintaining high yields .
Reactions and Technical Details
6,7-dibromo-1H-quinazoline-2,4-dione can participate in various chemical reactions due to its electrophilic nature:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Process and Data
The mechanism of action for compounds like 6,7-dibromo-1H-quinazoline-2,4-dione often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Molecular docking studies have provided insights into binding affinities with targets like epidermal growth factor receptor (EGFR), highlighting key interactions that contribute to their antiproliferative effects .
Physical Properties
Chemical Properties
These properties are essential for determining suitable applications in drug formulation and delivery .
Scientific Uses
6,7-dibromo-1H-quinazoline-2,4-dione has several applications in scientific research:
The versatility of quinazolines makes them integral in developing novel pharmaceuticals aimed at treating various health conditions .
The investigation of quinazoline derivatives began in the 19th century, with foundational synthetic work by Johann Peter Griess in 1869. Griess first synthesized a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) through the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [1] [5]. The structural elucidation and systematic naming of quinazoline (benzo-1,3-diazine) were established by Widdege in 1887, followed by Gabriel's improved synthesis in 1903 via decarboxylation and oxidation techniques [3] [5].
A pivotal advancement came with the Niementowski synthesis (1895), which enabled efficient production of 4(3H)-quinazolinones by condensing anthranilic acid with formamide or other amides under thermal conditions (120-130°C). This method dominated early medicinal chemistry efforts due to its reliability and scalability [1] [3] [5]. Later, Grimmel, Guinther, and Morgan expanded synthetic accessibility by reacting anthranilic acids with amines using phosphorus trichloride as a cyclizing agent, facilitating the preparation of 2,3-disubstituted derivatives [1] [9].
Table 1: Historical Milestones in Quinazoline Synthesis
Year | Scientist(s) | Contribution | Significance |
---|---|---|---|
1869 | Johann Peter Griess | Synthesized first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) | Established foundational chemistry of the scaffold |
1887 | Widdege | Proposed the name "quinazoline" | Standardized nomenclature for future research |
1895 | Niementowski | Developed condensation of anthranilic acid with formamide | Enabled large-scale production of 4(3H)-quinazolinones |
1903 | Gabriel | Optimized quinazoline synthesis via oxidation | Improved yield and purity |
1940s | Grimmel, Guinther, Morgan | Used PCl₃ to synthesize 2,3-disubstituted quinazolinones | Expanded access to structurally diverse analogs |
Modern synthetic innovations include microwave-assisted reactions, transition metal catalysis, and green chemistry approaches, significantly improving yields and reducing reaction times. For instance, Bakavoli et al. achieved rapid oxidative heterocyclization of o-aminobenzamides with aldehydes using KMnO₄ under microwave irradiation [5] [9]. These advances have accelerated the exploration of quinazoline-based pharmacophores for therapeutic applications.
Halogenation, particularly bromination and chlorination, profoundly influences the bioactivity of quinazoline derivatives through three primary mechanisms:
These properties make halogenated quinazolines potent agents against infectious diseases and cancer. For example, 6-iodo- and 8-iodo-quinazolinones exhibit enhanced antibacterial activity against Gram-positive pathogens (Staphylococcus aureus, MIC ≤ 2 µg/mL) by disrupting cell wall integrity and DNA gyrase function [4]. Similarly, 6-bromo-2-mercaptoquinazolin-4(3H)-one derivatives demonstrate significant antifungal activity against Candida albicans (IC₅₀ = 3.7 µM) through inhibition of ergosterol biosynthesis [4] [8].
Table 2: Bioactivity of Halogen-Substituted Quinazolines by Position
Halogen Position | Therapeutic Area | Mechanism of Action | Exemplar Compound & Activity |
---|---|---|---|
6-Iodo/8-Iodo | Antibacterial | DNA gyrase inhibition | 6-Iodo-3-(p-tolyl)quinazolin-4-amine: MIC = 1.5 µg/mL (S. aureus) |
6,7-Dichloro | Anticancer | PI3Kδ inhibition (IC₅₀ = 27.5 nM) | Compound 15c: Anti-proliferation in hematological malignancies |
6-Bromo | Antifungal | Ergosterol biosynthesis disruption | 6-Bromo-2-mercaptoquinazolinone: IC₅₀ = 3.7 µM (C. albicans) |
5,6,7-Trifluoro | Anti-inflammatory | COX-2 selective inhibition (IC₅₀ = 0.18 µM) | TFQA: Reduced edema in murine models (ED₅₀ = 12 mg/kg) |
In kinase inhibition, chlorine atoms at positions 6 and 7 enhance selectivity for phosphoinositide 3-kinase delta (PI3Kδ), a target in hematological malignancies. The derivative 15c (6,7-dichloro substitution) exhibits an IC₅₀ of 27.5 nM against PI3Kδ, superior to the non-halogenated analog (IC₅₀ > 500 nM) [2]. This specificity arises from halogen bonding with hinge-region residues (Val828 and Glu826) in the ATP-binding pocket [2] [9].
The 6,7-dibromo substitution pattern imparts unique physicochemical and pharmacological properties to the quinazoline-2,4-dione scaffold:
Electronic and Steric Effects:
Biological Activity Enhancements:
Table 3: Structure-Activity Relationships of 6,7-Dibromo-1H-quinazoline-2,4-dione Derivatives
R Group at N3 | Biological Target | Key Interaction Mechanism | Activity Enhancement vs. Non-Brominated |
---|---|---|---|
4-Fluorobenzyl | Bacterial topoisomerase IV | Halogen bonding with Arg112; π-stacking with Guanine | 8.2-fold ↓ IC₅₀ against E. coli |
(S)-1-Phenylethyl | PI3Kδ | Hydrophobic filling of Ile825/Ile910 pocket | 47-fold ↑ selectivity over PI3Kα |
3-(4-Morpholinyl)propyl | Thymidylate synthase | Hydrogen bonding with Asn229; steric block of FAD | 5.7-fold ↓ Ki for enzyme inhibition |
2-Oxoazetidinyl | β-Lactamase | Covalent binding to Ser64; Br-induced conformational shift | Resistance reversal in MRSA |
Synthetic Accessibility:6,7-Dibromo-1H-quinazoline-2,4-dione is efficiently synthesized via:
The 6,7-dibromo scaffold serves as a versatile intermediate for Suzuki-Miyaura cross-coupling and Ullmann reactions, enabling C-C and C-N bond formation at positions 6 and 7. This facilitates rapid diversification into analogs with tailored pharmacological properties [5] [9]. The strategic incorporation of bromine atoms thus transforms the quinazoline-2,4-dione core into a high-precision pharmacophore with optimized target engagement and drug-like properties.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2